![molecular formula C24H19BrN4OS B2939108 N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide CAS No. 422290-07-1](/img/structure/B2939108.png)

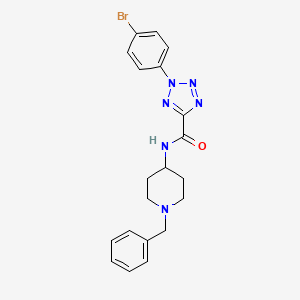

N-benzyl-2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

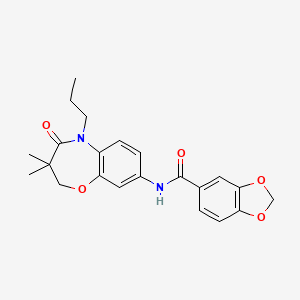

“N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide” is a complex organic compound that belongs to the class of benzimidazoquinazolines . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that is an important constituent of many bioactive heterocyclic compounds .

Synthesis Analysis

The synthesis of benzimidazoquinazolines involves a highly regioselective C–C bond cleavage/amination of isatins . This process is carried out by reacting with o-phenylene diamines . The method is operationally simple, enabling the C–C bond cleavage and triple C–N bond formation . It’s a practical transition-metal-free method .Chemical Reactions Analysis

The chemical reactions involving benzimidazoquinazolines are diverse. They include aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions . These reactions are used in the synthesis of benzimidazoquinazolines and their derivatives .Applications De Recherche Scientifique

Antiviral Activities

N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide, a quinazolinone derivative, has been studied for its potential antiviral activities. Quinazolinones synthesized using microwave techniques demonstrated effectiveness against various viruses, including influenza A and other respiratory viruses, highlighting their potential as antiviral agents (Selvam et al., 2007).

Anticancer Properties

Quinazolinone derivatives, including those similar to N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide, have shown promise in cancer research. Studies reveal significant anticancer activities, with some compounds exhibiting high anti-monoamine oxidase and antitumor activity, making them potential candidates for cancer therapy (Markosyan et al., 2015).

Antibacterial Activity

Research on quinazolinone compounds has shown their effectiveness against pathogenic microorganisms. Quinazolin-4-ones with various substituents demonstrated good to moderate antibacterial activity against both gram-negative and positive bacteria, indicating their potential as antibacterial agents (Akl et al., 2017).

Anticonvulsant Properties

Studies on quinazolinone derivatives, similar in structure to N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide, have shown potential as anticonvulsant agents. These compounds have been effective in experimental models, suggesting their use in treating seizure disorders (Ugale et al., 2012).

Anti-inflammatory Effects

Certain benzimidazo[1,2-c]quinazoline derivatives have demonstrated the ability to inhibit tumor necrosis factor alpha (TNF-alpha) production, indicating potential anti-inflammatory properties. This suggests a possible therapeutic application in inflammatory conditions (Galarce et al., 2008).

Orientations Futures

The future directions for research on “N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide” and similar compounds could involve exploring their potential biological activities and therapeutic applications . The development of more efficient and environmentally friendly synthetic methods could also be a focus .

Propriétés

IUPAC Name |

N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrN4OS/c1-28(14-16-7-3-2-4-8-16)22(30)15-31-24-27-19-12-11-17(25)13-18(19)23-26-20-9-5-6-10-21(20)29(23)24/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXMVXFELTTXOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamide](/img/structure/B2939026.png)

![7,9-dimethyl-3-phenyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2939030.png)

![4-[(Prop-2-enoylamino)methyl]-N-(1,1,1-trifluoro-4,4-dimethylpentan-2-yl)benzamide](/img/structure/B2939031.png)

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2939032.png)

![6-acetyl-2-{3-oxo-3H-benzo[f]chromene-2-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2939034.png)

![2-[(2-ETHYLPHENYL)AMINO]-7-METHYL-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-5-ONE](/img/structure/B2939038.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939043.png)